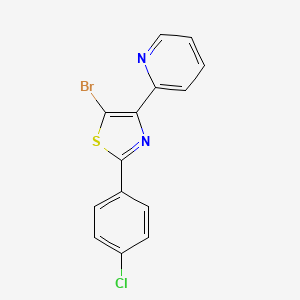
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, and substituted with bromine and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-bromo-4-chlorobenzaldehyde and 2-aminopyridine in the presence of a thionating agent like Lawesson’s reagent can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol
- 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- 5-Bromo-2-(4-chlorophenyl)sulfonylaminobenzoic acid
Uniqueness
5-Bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole is unique due to its specific substitution pattern and the presence of both pyridine and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its uniqueness .
Propiedades
Fórmula molecular |
C14H8BrClN2S |
|---|---|
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
5-bromo-2-(4-chlorophenyl)-4-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H8BrClN2S/c15-13-12(11-3-1-2-8-17-11)18-14(19-13)9-4-6-10(16)7-5-9/h1-8H |
Clave InChI |
JQPWYDRGUSZCTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)


![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)



![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)





